molecular formula C20H21IN2 B11096517 (4-Iodophenyl)(1'Z)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylideneamine

(4-Iodophenyl)(1'Z)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylideneamine

Cat. No.: B11096517
M. Wt: 416.3 g/mol
InChI Key: FQJKDEJLRGEVPE-UHFFFAOYSA-N
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Description

(4-Iodophenyl)(1’Z)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-ylideneamine is a complex organic compound that features a spirocyclic structure. The presence of an iodine atom on the phenyl ring and the spiro linkage between the cyclohexane and isoquinoline moieties make this compound unique. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodophenyl)(1’Z)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-ylideneamine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Spirocyclization: The cyclohexane ring can be introduced through a spirocyclization reaction, often involving a cycloaddition or a ring-closing metathesis.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety, using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the imine or other reducible functional groups, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, hydrogen peroxide (H2O2)

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Iodophenyl)(1’Z)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-ylideneamine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound could be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-Iodophenyl)(1’Z)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-ylideneamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

    Signal Transduction: The compound may influence cellular signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(1’Z)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-ylideneamine
  • (4-Chlorophenyl)(1’Z)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-ylideneamine
  • (4-Fluorophenyl)(1’Z)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-ylideneamine

Uniqueness

The presence of the iodine atom in (4-Iodophenyl)(1’Z)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-ylideneamine distinguishes it from its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H21IN2

Molecular Weight

416.3 g/mol

IUPAC Name

N-(4-iodophenyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-1-amine

InChI

InChI=1S/C20H21IN2/c21-16-8-10-17(11-9-16)22-19-18-7-3-2-6-15(18)14-20(23-19)12-4-1-5-13-20/h2-3,6-11H,1,4-5,12-14H2,(H,22,23)

InChI Key

FQJKDEJLRGEVPE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)I

Origin of Product

United States

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